![molecular formula C24H25N3O4S B2430033 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-47-4](/img/structure/B2430033.png)
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
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Description
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPSPB and belongs to the class of sulfonyl benzamide derivatives. MPSPB has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
- ALK Inhibitors : Compounds related to 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a validated therapeutic target for treating non-small cell lung cancer (NSCLC) . These inhibitors hold promise for personalized cancer therapy.
Antitubercular Agents
While specific studies on our compound are limited, the broader field of piperidine derivatives includes antitubercular agents. Researchers have designed and synthesized novel compounds with potential anti-tuberculosis activity . Although direct evidence for our compound’s antitubercular effects is lacking, it’s an area worth exploring.
Chemical Biology and Beyond
Beyond medicinal applications, piperidine derivatives contribute to chemical biology and other scientific domains:
Scaffold for Multicomponent Reactions: The piperidine ring serves as a versatile scaffold for multicomponent reactions, enabling the rapid synthesis of diverse compounds. Researchers have used piperidines in various synthetic strategies, including cyclization, cycloaddition, and annulation .
Biological Activity: Piperidine-containing compounds exhibit a wide range of biological activities, including interactions with receptors, enzymes, and ion channels. Their diverse pharmacophores make them valuable tools for probing biological processes .
properties
IUPAC Name |
2-methoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-23-10-3-2-8-21(23)24(28)26-19-11-13-20(14-12-19)32(29,30)27-16-5-4-9-22(27)18-7-6-15-25-17-18/h2-3,6-8,10-15,17,22H,4-5,9,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHAUTZLYRLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide |
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